Methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No.: 1321613-03-9
Cat. No.: VC11714495
Molecular Formula: C14H17BClFO4
Molecular Weight: 314.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1321613-03-9 |
|---|---|
| Molecular Formula | C14H17BClFO4 |
| Molecular Weight | 314.54 g/mol |
| IUPAC Name | methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3 |
| Standard InChI Key | LAJJSDUMRMAAPH-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C(=O)OC)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C(=O)OC)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoate ester backbone substituted at the 2-position with chlorine, the 6-position with fluorine, and the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This arrangement creates a sterically hindered environment that influences its reactivity and interactions (Figure 1) .
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 1321613-03-9 |
| Molecular Formula | |
| Molecular Weight | 314.54 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
| Spectral Data (NMR) | : δ 7.94 (d, J = 2.0 Hz), 3.94 (s, -OCH) |
The boron atom in the dioxaborolane group adopts a trigonal planar geometry, enabling participation in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing chlorine and fluorine substituents polarize the aromatic ring, enhancing electrophilic substitution at specific positions .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a palladium-catalyzed borylation of a halogenated benzoate precursor. A representative procedure from the Royal Society of Chemistry involves:
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Starting Material: Methyl 2-bromo-5-chlorobenzoate (3.15 g, 12.63 mmol).
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Catalyst: Pd(dppf)Cl·DCM (4 mol%).
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Conditions: Bis(pinacolato)diboron (1.1 equiv), KOAc (3 equiv) in 1,4-dioxane at 80°C under nitrogen .
This method highlights the efficiency of Miyaura borylation for introducing boronates into aromatic systems.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 4 mol% Pd(dppf)Cl | Maximizes turnover |
| Temperature | 80°C | Balances rate and decomposition |
| Reaction Time | 2 hours | Completes conversion |
Characterization Techniques
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: Peaks at δ 7.94 (d, J = 2.0 Hz) and δ 3.94 (s) confirm aromatic protons and methoxy groups, respectively .
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IR Spectroscopy: Stretching vibrations at 1721 cm (ester C=O) and 1344 cm (B-O) .
Reactivity and Functional Group Transformations
Boron-Centered Reactivity
The dioxaborolane moiety undergoes transmetalation in Suzuki couplings, enabling aryl-aryl bond formation. For example, reaction with aryl halides in the presence of Pd catalysts yields biaryl structures, critical in drug discovery .
Halogen Substituent Reactivity
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Chlorine: Participates in nucleophilic aromatic substitution (SNAr) with amines or alkoxides.
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Fluorine: Enhances ring electron deficiency, directing electrophiles to meta positions .
Applications in Medicinal Chemistry and Materials Science
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and protease modulators. Its boronate group facilitates late-stage diversification, reducing synthetic steps .
| Target Class | Example Drug Candidate | Role of Boronate |
|---|---|---|
| Tyrosine Kinases | Imatinib analogs | Enhances binding affinity |
| Protease Inhibitors | Boronic acid-based therapies | Transition state mimicry |
Materials Science Applications
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Organic Electronics: As a hole-transport material in OLEDs due to planar aromatic systems.
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Polymer Chemistry: Cross-linker in boronate ester-based hydrogels.
| Supplier | Purity | Packaging |
|---|---|---|
| BLD Pharmatech | 95% | 1 g, 5 g |
| Angene International | 97% | 10 g, 50 g |
Prices range from $200–$500 per gram, reflecting high demand for research-scale quantities .
Future Research Directions
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Pharmacokinetic Studies: Assess bioavailability and metabolic stability.
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Catalytic Applications: Explore asymmetric catalysis using boronates.
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Material Stability: Investigate degradation under environmental conditions.
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